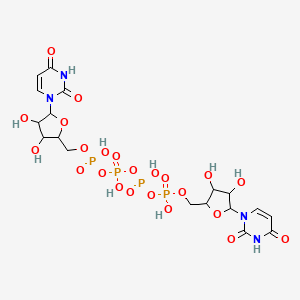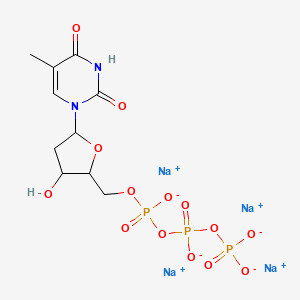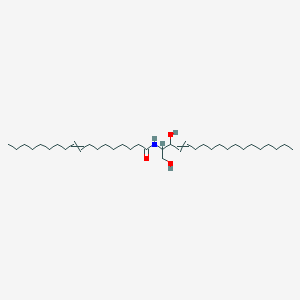![molecular formula C18H14O8 B13391365 2-[6-(2-Carboxyethenyl)-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B13391365.png)
2-[6-(2-Carboxyethenyl)-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a conjugated system of double bonds and hydroxyl groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by oxidation and hydroxylation steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with continuous monitoring of reaction parameters. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain high-purity products suitable for further applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amides, thioethers.
Scientific Research Applications
(E)-2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress in biological systems.
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, altering their activity and downstream pathways.
Signal Modulation: The compound can interact with cellular receptors, modulating signaling pathways involved in inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Caffeic Acid: Similar structure with hydroxyl and carboxyl groups, known for its antioxidant properties.
Ferulic Acid: Contains a methoxy group in addition to hydroxyl and carboxyl groups, used in skincare and health supplements.
Chlorogenic Acid: Ester of caffeic acid and quinic acid, widely studied for its health benefits.
Uniqueness: (E)-2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid stands out due to its specific arrangement of functional groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C18H14O8 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-[6-(2-carboxyethenyl)-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C18H14O8/c19-12-4-1-9(8-14(12)21)7-11(18(25)26)16-10(3-6-15(22)23)2-5-13(20)17(16)24/h1-8,19-21,24H,(H,22,23)(H,25,26) |
InChI Key |
OAHRXWZJURTMHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C2=C(C=CC(=C2O)O)C=CC(=O)O)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one](/img/structure/B13391285.png)
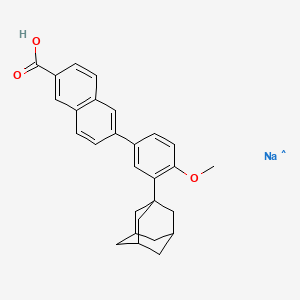
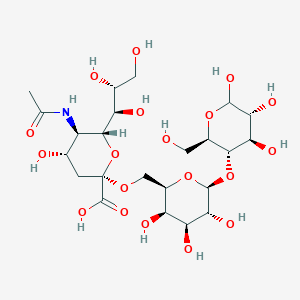
![1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B13391295.png)
![2-[(3-Hentetracontanoyloxy-2-octacos-17-enoyloxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B13391298.png)
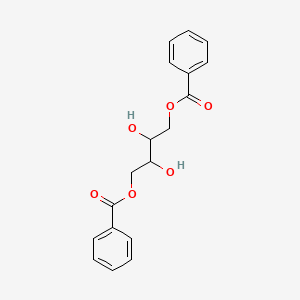

![4-Amino-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B13391306.png)
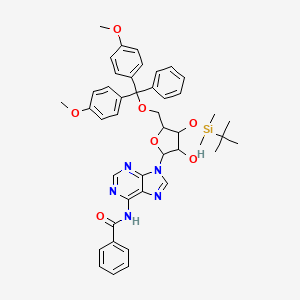
![sodium;(2E,5S,11Z,13R)-7,7,10,13,18,20-hexamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;(2E,5S,11Z,13R)-10-hydroxy-7,7,13,18,20-pentamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;hydroxide](/img/structure/B13391321.png)
![(2S,4R)-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13391322.png)
